molecular formula C24H21F2NO3 B601705 Ezetimibe Fluoro Isomer CAS No. 1798008-25-9

Ezetimibe Fluoro Isomer

Cat. No.: B601705
CAS No.: 1798008-25-9
M. Wt: 409.44
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Ezetimibe Fluoro Isomer, also known as 3’-(2-Fluorophenyl) Ezetimibe, is an isomer of the cholesterol transport inhibitor ezetimibe . It has a molecular formula of C24H21F2NO3 and a molecular weight of 409.4 . This compound is not intended for human or veterinary use .


Synthesis Analysis

The synthesis of an α-fluoro-β-lactam-containing Ezetimibe analogue was accomplished starting from α-bromo-α-fluoro-β-lactam which was readily prepared from ethyl dibromofluoroacetate . A facile and efficient method for the introduction of the C3 alkyl side chain was realized via radical allylation .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: InChI=1S/C24H21F2NO3/c25-16-7-9-17 (10-8-16)27-23 (15-5-11-18 (28)12-6-15)20 (24 (27)30)13-14-22 (29)19-3-1-2-4-21 (19)26/h1-12,20,22-23,28-29H,13-14H2/t20-,22+,23-/m1/s1 .


Chemical Reactions Analysis

The chemical name of this compound is (3R,4S)-1-(4-Fluorophenyl)-3-((S)-3-(2-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one . The compound is soluble in DMSO .

Scientific Research Applications

  • Ezetimibe is a lipid-lowering agent that inhibits the intestinal absorption of dietary and biliary cholesterol. It undergoes extensive metabolic processes to form active metabolites like ezetimibe-glucuronide (Kosoglou et al., 2005).

  • The primary target of ezetimibe is Niemann-Pick C1-Like 1 (NPC1L1), a critical mediator of cholesterol absorption and an essential component of the ezetimibe-sensitive pathway (Garcia-Calvo et al., 2005).

  • Ezetimibe has shown efficacy in reducing low-density lipoprotein cholesterol (LDL-C) and is well-tolerated in combination with statins for treating hypercholesterolemia (Gagné et al., 2002).

  • Its impact on cholesterol metabolism highlights the role of intestinal cholesterol absorption in LDL-C levels and opens new avenues for lipid research (Bays, 2002).

  • In addition to its lipid-lowering effect, ezetimibe also demonstrates anti-inflammatory properties in atherosclerosis, indicating its potential in cardiovascular disease management (Gómez-Garre et al., 2009).

  • Ezetimibe's pharmacokinetics involves rapid absorption, extensive metabolism, and excretion primarily through feces, with a significant part of the dose excreted as the glucuronide conjugate (Patrick et al., 2002).

  • The drug is effective in reducing LDL-cholesterol in HIV-infected patients, highlighting its utility in managing dyslipidemia in diverse patient populations (Coll et al., 2006).

Mechanism of Action

Target of Action

The primary target of Ezetimibe Fluoro Isomer, also known as (3R,4S)-1-(4-fluorophenyl)-3-[(3s)-3-(2-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-2-azetidinone, is the cholesterol transport protein Niemann-Pick C1-Like 1 (NPC1L1) . NPC1L1 plays an essential role in promoting intestinal cholesterol uptake .

Mode of Action

This compound mediates its blood cholesterol-lowering effect by selectively inhibiting the absorption of cholesterol and phytosterol by the small intestine . It does this without altering the absorption of fat-soluble vitamins and nutrients . By interfering with the intestinal uptake of cholesterol and phytosterols, this compound reduces the delivery of intestinal cholesterol to the liver .

Biochemical Pathways

This compound affects the cholesterol absorption pathway in the body. It inhibits the intestinal uptake of dietary and biliary cholesterol without affecting the absorption of fat-soluble nutrients . This action leads to a reduction in the delivery of intestinal cholesterol to the liver . In addition, Ezetimibe has been shown to activate the AMP-activated protein kinase (AMPK)/Nrf2 pathway .

Pharmacokinetics

Following oral administration, Ezetimibe is rapidly absorbed and extensively metabolized (>80%) to the pharmacologically active ezetimibe-glucuronide . Total ezetimibe concentrations reach a maximum 1–2 hours post-administration, followed by enterohepatic recycling and slow elimination . The estimated terminal half-life of ezetimibe and ezetimibe-glucuronide is approximately 22 hours . Consistent with the elimination half-life of ezetimibe, an approximate 2-fold accumulation is observed upon repeated once-daily administration .

Result of Action

The result of this compound’s action is a reduction in the levels of total cholesterol, LDL-C, Apo B, and non-HDL-C in patients with primary hyperlipidemia, mixed hyperlipidemia, homozygous familial hypercholesterolemia (HoFH), and homozygous sitosterolemia (phytosterolemia) . This reduction in cholesterol levels is beneficial in the primary and secondary prevention of cardiovascular events .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the bioavailability of Ezetimibe can be increased when coadministered with certain drugs like gemfibrozil and fenofibrate . Coadministration with the bile acid binding agent colestyramine significantly decreased ezetimibe oral bioavailability . Therefore, the patient’s medication regimen can influence the efficacy of this compound.

Safety and Hazards

Ezetimibe Fluoro Isomer is not intended for human or veterinary use . In case of fire, suitable extinguishing media include water spray, alcohol-resistant foam, dry chemical, or carbon dioxide . Special hazards arising from the substance include carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride .

Future Directions

Ezetimibe, the parent compound of Ezetimibe Fluoro Isomer, has been shown to be effective in reducing LDL-C levels and is generally well-tolerated . Future research could focus on the potential benefits of this compound in lipid-lowering treatment and its impact on cardiovascular health .

Biochemical Analysis

Biochemical Properties

Ezetimibe Fluoro Isomer interacts with various enzymes and proteins in the body. Its primary target of action is the cholesterol transport protein Nieman Pick C1 like 1 protein . By inhibiting this protein, it reduces cholesterol absorption from the bowel and leads to a reduction of LDL cholesterol .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to reduce inflammation on top of statin treatment . This suggests that this compound may have a role in modulating cell signaling pathways and gene expression related to inflammation .

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with biomolecules and changes in gene expression. It specifically inhibits the cholesterol transporter Niemann–Pick C1-Like 1, reducing cholesterol absorption from the bowel . This results in a reduction of LDL cholesterol .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown changes in its effects over time. For instance, mixtures containing from 10 to 60 mass% of this compound have been observed to release the compound faster than a sample of pure drug . This suggests that the compound’s stability and degradation may vary depending on its formulation and environment .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Studies have demonstrated the lipid-lowering properties of this compound as a single agent and the additive cholesterol-lowering effects of this compound when combined with statin .

Metabolic Pathways

This compound is involved in metabolic pathways related to cholesterol absorption. The major metabolic pathway for this compound consists of glucuronidation of the 4-hydroxyphenyl group by uridine 5′-diphosphate-glucuronosyltransferase isoenzymes to form ezetimibe-glucuronide in the intestine and liver .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is rapidly absorbed and extensively metabolized to the pharmacologically active ezetimibe-glucuronide . This process involves enterohepatic recycling and slow elimination .

Subcellular Localization

Given its role in inhibiting cholesterol absorption at the intestinal brush border, it is likely that this compound localizes to the brush border membrane of enterocytes .

Properties

IUPAC Name

(3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(2-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21F2NO3/c25-16-7-9-17(10-8-16)27-23(15-5-11-18(28)12-6-15)20(24(27)30)13-14-22(29)19-3-1-2-4-21(19)26/h1-12,20,22-23,28-29H,13-14H2/t20-,22+,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBQFYRYCMDREFB-AKIFATBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CCC2C(N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)[C@H](CC[C@@H]2[C@H](N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2743547-96-6
Record name (3R,4S)-1-(4-Fluorophenyl)-3-[(3S)-3-(2-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-2-azetidinone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CYR2P96EM7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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